molecular formula C14H10Cl2FNOS B2833447 N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 339107-56-1

N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2833447
CAS No.: 339107-56-1
M. Wt: 330.2
InChI Key: KEVVNDAOIHHHET-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a sulfanyl acetamide backbone

Scientific Research Applications

Vibrational Spectroscopic Signatures and Quantum Computational Approach

A study characterized the antiviral active molecule, focusing on obtaining vibrational signatures via Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bonding, and vibrational wavenumbers. The findings revealed stereo-electronic interactions leading to stability, confirmed by natural bond orbital analysis and vibrational spectral analysis. This in-depth analysis provided insights into the molecule's structure and interactions within its crystal structure (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Studies

Another study synthesized sulfanilamide derivatives and characterized them using various spectroscopic methods. These derivatives were evaluated for their antibacterial and antifungal activities against several bacterial and fungal strains. The study highlights the structural implications on antimicrobial activity, providing a foundation for further research into the potential therapeutic applications of such compounds (Lahtinen et al., 2014).

Cytotoxic Activity

Research into the cytotoxic activity of novel sulfonamide derivatives showed promising results against breast and colon cancer cell lines. This study used various sulfonamide derivatives to evaluate their anticancer efficacy, identifying compounds with potent activities that could lead to the development of new anticancer drugs (Ghorab et al., 2015).

Applications in Materials Science

A study on new powder diffraction data of derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide explored their potential as pesticides. This research characterized the compounds through X-ray powder diffraction, contributing to the understanding of their crystal structures and potential applications in the development of new pesticide compounds (Olszewska, Pikus, & Tarasiuk, 2008).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 4-fluorothiophenol as the primary starting materials.

    Formation of Intermediate: The 2,4-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dichlorophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate N-(2,4-dichlorophenyl)chloroacetamide is then subjected to nucleophilic substitution with 4-fluorothiophenol in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acetamide group or the aromatic rings.

  • **Substitution

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-9-1-6-13(12(16)7-9)18-14(19)8-20-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVNDAOIHHHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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